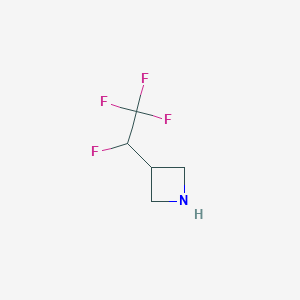

3-(1,2,2,2-Tetrafluoroethyl)azetidine

Description

Contextual Importance of Four-Membered Nitrogen Heterocycles in Advanced Organic Synthesis

Four-membered heterocycles containing a nitrogen atom, known as azetidines, are a significant class of compounds in organic chemistry. nih.govresearchgate.net These structures are analogues of cyclobutane (B1203170) and are characterized by considerable ring strain, which dictates their reactivity. rsc.org While this inherent strain renders them less stable than their five- or six-membered counterparts, they are generally more stable and easier to handle than the highly reactive three-membered aziridines. researchgate.net This balance of stability and reactivity makes azetidines versatile building blocks and valuable substrates for synthesizing more complex, biologically active molecules. rsc.orgnih.gov

In the realm of medicinal chemistry and drug discovery, the azetidine (B1206935) motif is a prevalent structural feature in numerous natural products and pharmaceuticals. frontiersin.orgnih.gov Its rigid, three-dimensional structure can serve as a unique scaffold to arrange polar functional groups in specific spatial orientations, which is a fundamental strategy for achieving specific biological functions. frontiersin.org Azetidines are used as intermediates in the preparation of a wide range of compounds, including antiviral agents and antibiotics. researchgate.netgoogle.combepls.com The development of synthetic methods to create and functionalize the azetidine ring is a continuing focus of chemical research, with techniques ranging from intramolecular cyclizations and cycloadditions to ring contractions and expansions. rsc.orgmagtech.com.cn

| Method | Description | Reference |

|---|---|---|

| Intramolecular Cyclization (SN2) | A nitrogen atom acts as a nucleophile, attacking a carbon with a leaving group (e.g., halogen, mesylate) in a γ-position to form the four-membered ring. | nih.gov |

| Ring Opening of Epoxides | Intramolecular aminolysis of 3,4-epoxy amines, often catalyzed by a Lewis acid like La(OTf)3, can regioselectively form the azetidine ring. | frontiersin.orgnih.gov |

| [2+2] Photocycloaddition | The reaction between imines and alkenes under photochemical conditions can yield azetidine structures. | rsc.orgmagtech.com.cn |

| Ring Contraction | Five-membered heterocycles, such as 2-pyrrolidinones, can undergo ring contraction to form α-carbonyl-azetidines. | rsc.org |

| Strain-Release Homologation | Highly strained precursors like 2‐(trifluoromethyl)‐1‐azabicyclo[1.1.0]butanes can react in strain-release processes to yield functionalized azetidines. | nih.gov |

Strategic Impact of Fluorine Substitution in Small-Ring Heterocyclic Chemistry

The introduction of fluorine into organic molecules, particularly heterocycles, is a widely used strategy in medicinal chemistry to modulate molecular properties. acs.org Fluorine's high electronegativity and relatively small size allow it to significantly alter the electronic characteristics of a molecule with only a modest steric footprint. google.com This distinction is critical, as it permits the separation of electronic effects from the structural changes that often confound studies of other substituents. google.com

One of the most profound effects of fluorination is the enhancement of metabolic stability. Strategic placement of a fluorine atom can block sites on a molecule that are susceptible to metabolic oxidation by enzymes like cytochrome P450. acs.org Furthermore, fluorine substitution, especially in proximity to a nitrogen atom, can lower the basicity (pKa) of the amine. nih.gov This reduction in basicity can be advantageous in drug design, as it may reduce off-target effects associated with highly basic centers. The incorporation of fluorine also influences a compound's lipophilicity (LogP), which affects its solubility, permeability, and pharmacokinetic profile. researchgate.net A comprehensive study on mono- and difluorinated azetidine derivatives demonstrated that the number of fluorine atoms and their distance from the nitrogen were the primary factors defining the compound's basicity. researchgate.net

| Compound | pKa | cLogP | Reference |

|---|---|---|---|

| Azetidine | 11.29 | -0.19 | researchgate.net |

| 3-Fluoroazetidine | 8.66 | -0.12 | researchgate.net |

| 3,3-Difluoroazetidine | 5.88 | 0.08 | researchgate.net |

Research Trajectories for 3-(1,2,2,2-Tetrafluoroethyl)azetidine within Contemporary Fluorinated Azetidine Chemistry

While direct research and synthesis data for this compound are not extensively reported in publicly available literature, its research trajectory can be projected based on established synthetic methodologies for fluorinated compounds and azetidine derivatives. The 1,1,2,2-tetrafluoroethyl group (-CF₂CF₂H) is of growing interest as it can serve as a lipophilic hydrogen bond donor and a structural mimic of the trifluoromethyl group, potentially improving a molecule's lipophilicity. researchgate.net

The synthesis of this compound would likely involve the convergence of two fields: azetidine synthesis and fluoroalkylation methods. One plausible approach could be the functionalization of a pre-formed azetidine ring. For instance, a 3-azetidinone precursor could potentially undergo a nucleophilic addition reaction with a reagent capable of delivering the tetrafluoroethyl moiety, followed by reduction. The synthesis of azetidin-3-ones is a known process, achievable through methods like gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov

Alternatively, a bottom-up approach could be envisioned where a building block already containing the tetrafluoroethyl group is used to construct the azetidine ring. For example, a derivative of 3-(1,2,2,2-tetrafluoroethyl)prop-2-en-1-amine could undergo a cyclization reaction to form the desired product. The synthesis of tetrafluoroethylene-containing azides and their subsequent use in cycloaddition reactions highlights the chemical tractability of incorporating such fluorinated chains into heterocyclic systems. researchgate.net The development of methods for fluoroalkylation reactions, including those that can be performed in aqueous media, further expands the toolkit available for creating novel fluorinated molecules. rsc.org

Future research on this compound would likely focus on establishing efficient and stereoselective synthetic routes. Following a successful synthesis, investigations would naturally progress to the evaluation of its physicochemical properties (pKa, LogP, metabolic stability) to understand the specific impact of the tetrafluoroethyl group at the 3-position of the azetidine ring. These findings would determine its potential utility as a novel building block for creating new pharmaceutical candidates or agrochemicals, leveraging the unique combination of a strained heterocyclic scaffold and a highly functionalized fluorinated substituent.

Structure

3D Structure

Properties

Molecular Formula |

C5H7F4N |

|---|---|

Molecular Weight |

157.11 g/mol |

IUPAC Name |

3-(1,2,2,2-tetrafluoroethyl)azetidine |

InChI |

InChI=1S/C5H7F4N/c6-4(5(7,8)9)3-1-10-2-3/h3-4,10H,1-2H2 |

InChI Key |

WHYKCJZUIPEILM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C(C(F)(F)F)F |

Origin of Product |

United States |

Reactivity and Chemical Transformations of the 3 1,2,2,2 Tetrafluoroethyl Azetidine Scaffold

Ring-Opening Reactions of Fluorinated Azetidines

The inherent ring strain of the azetidine (B1206935) ring, estimated at approximately 25.4 kcal/mol, is a significant driving force for ring-opening reactions. mdpi.com The stability of the ring can be further influenced by substituents and the reactivity of the nitrogen atom. When the nitrogen atom becomes positively charged, for instance through protonation or alkylation, the ring system's stability decreases, making it more susceptible to ring-opening. youtube.com

Nucleophilic Ring Opening with Specific Nucleophiles

The azetidine ring can undergo nucleophilic attack, leading to its cleavage. This process is often initiated by the activation of the ring, typically by protonation of the nitrogen atom in the presence of a strong acid like concentrated hydrochloric acid. youtube.com The resulting azetidinium ion is a more reactive electrophile. A nucleophile can then attack one of the ring carbons, causing the ring to open. For example, the reaction of azetidine with hydrochloric acid results in the formation of a γ-chloroamine. youtube.com

In some cases, substituents on the ring can facilitate cleavage. For instance, an electron-rich furan (B31954) ring attached to an azetidine intermediate has been shown to promote ring opening. nih.gov For 3-(1,2,2,2-tetrafluoroethyl)azetidine, the electron-withdrawing nature of the fluoroalkyl group would influence the regioselectivity of the nucleophilic attack, likely directing the nucleophile to the C4 position due to electronic effects.

Ring-Opening Fluorination Reactions

The introduction of fluorine via ring-opening presents a valuable method for synthesizing fluorinated acyclic compounds. While direct examples for this compound are not extensively documented, analogous reactions with related strained rings, such as aziridines, provide insight into potential pathways. The selective opening of an activated aziridine (B145994) ring with a fluoride (B91410) source, such as XtalFluor-E, has been demonstrated to be an efficient method for introducing a fluorine atom and generating fluorinated diamino acid derivatives. researchgate.net This reaction proceeds via a regioselective SN2-type ring opening by the fluoride ion. researchgate.net A similar strategy could conceivably be applied to azetidines, where a suitably activated this compound could be opened by a fluoride nucleophile to yield a more complex fluorinated amine structure.

Functionalization of the Azetidine Core

Altering the substitution pattern of the azetidine ring without its cleavage is crucial for creating diverse molecular architectures.

Directed Lithiation and Subsequent Electrophilic Trapping for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, and similar principles can be applied to heterocyclic systems like azetidine. lookchem.combaranlab.org The process involves deprotonation at a position alpha to the nitrogen atom, facilitated by an N-directing group and a strong lithium base (e.g., s-BuLi). nih.govorganic-chemistry.org This generates a lithiated intermediate that can be "trapped" by a wide range of electrophiles. organic-chemistry.orgnih.gov

For the functionalization of the this compound scaffold, the nitrogen would first be protected with a suitable directing group, such as a Boc or thiopivaloyl group. organic-chemistry.orgnih.gov Subsequent treatment with a strong base like s-BuLi would generate the α-lithioazetidine. organic-chemistry.org This nucleophilic intermediate can then react with various electrophiles to install new functional groups at the C2 position. nih.govorganic-chemistry.org Transmetalation of the lithiated intermediate to copper can further expand the scope of accessible reactions to include allylations and propargylations. nih.govorganic-chemistry.org

Table 2: Examples of Electrophilic Trapping of Lithiated Azetidines This interactive table shows potential functionalizations of the azetidine ring based on established electrophilic trapping methods.

| Electrophile | Resulting Functional Group | Reference |

|---|---|---|

| Aldehydes/Ketones | Secondary/Tertiary Alcohols | organic-chemistry.org |

| Isocyanates | Amides | N/A |

| Alkyl Halides | Alkylated Azetidines | N/A |

| Disulfides | Thioethers | N/A |

| Silyl/Stannyl Chlorides | Silylated/Stannylated Azetidines | organic-chemistry.org |

Table constructed from general principles of directed lithiation and electrophilic trapping of N-protected azetidines. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. nih.govyoutube.com The Suzuki-Miyaura coupling, which typically involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a versatile method for functionalizing heterocyclic cores. youtube.comlibretexts.org

To apply this to the this compound scaffold, a two-pronged approach is possible. First, a halogenated derivative (e.g., 2-bromo- or 4-bromo-3-(1,2,2,2-tetrafluoroethyl)azetidine) could be coupled with a variety of aryl or vinyl boronic acids. libretexts.org The general catalytic cycle for this reaction involves oxidative addition of the palladium(0) catalyst to the azetidine-halide, followed by transmetalation with the organoboron species, and finally reductive elimination to form the C-C bond and regenerate the catalyst. youtube.comlibretexts.org

Alternatively, an organoboron derivative of the azetidine could be prepared and coupled with various aryl or vinyl halides. Iron-catalyzed cross-coupling reactions have also been developed for azetidines, for instance, coupling 3-iodoazetidines with Grignard reagents, which expands the toolkit for functionalization. rsc.orgrsc.org

Rearrangement Pathways of the Azetidine System

The reactivity of azetidines is generally influenced by a significant ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain makes the four-membered ring susceptible to transformations involving σ-N–C bond cleavage, setting it apart from less strained pyrrolidines and more reactive aziridines. rsc.orgrsc.org These transformations are a key feature of general azetidine chemistry.

However, a search of the literature did not yield specific examples or dedicated studies of strain-driven ring transformations for the This compound scaffold.

Methodologies for the ring expansion of heterocyclic systems are an active area of chemical research. For instance, strategies have been developed for the ring expansion of N-tosylaziridines to produce functionalized azetidines rsc.org and the dearomative ring expansion of nitroarenes to synthesize azepanes. nih.govmanchester.ac.uk

Despite these advances in synthetic chemistry, no studies were found that specifically document the ring expansion of This compound to form larger heterocycles such as azepanes. The impact of the tetrafluoroethyl substituent on such a transformation has not been explored in the available literature.

Impact of the Tetrafluoroethyl Group on Azetidine Reactivity

The electronic properties of fluorine-containing groups are known to significantly influence molecular reactivity. The tetrafluoroethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect would be expected to decrease the nucleophilicity of the azetidine nitrogen and influence the reactivity of the C3 carbon. While the chemistry of other molecules containing the tetrafluoroethyl group, such as 1-azido-1,1,2,2-tetrafluoroethane, has been investigated nih.govnih.gov, there is no specific research available that analyzes or quantifies the electronic inductive effects of this group on the reaction centers of the This compound molecule.

The tetrafluoroethyl group is sterically demanding. This bulk would predictably hinder the approach of reagents to the azetidine ring, influencing regioselectivity and reaction rates. However, a detailed analysis, including comparative studies or kinetic data illustrating the specific steric impact of the 3-(1,2,2,2-tetrafluoroethyl) substituent on the reaction pathways of the azetidine ring, is not present in the current body of scientific literature.

Mechanistic Investigations in 3 1,2,2,2 Tetrafluoroethyl Azetidine Chemistry

Elucidation of Reaction Pathways for Azetidine (B1206935) Formation

The formation of the azetidine ring can proceed through various reactive intermediates, depending on the specific reaction conditions and starting materials. While direct studies on 3-(1,2,2,2-tetrafluoroethyl)azetidine are limited, mechanistic work on analogous systems provides insight into the plausible intermediates involved.

Carbocations: Carbocationic intermediates are proposed in several azetidine synthesis methodologies. An electrocatalytic intramolecular hydroamination of allylic sulfonamides, which merges cobalt catalysis with electricity, is suggested to proceed via the regioselective generation of a key carbocationic intermediate that undergoes subsequent intramolecular C-N bond formation. organic-chemistry.org Similarly, the ring-opening of aziridines and azetidines with organotrifluoroborates under cooperative Brønsted/Lewis acid catalysis is understood to involve carbocation intermediates. organic-chemistry.org

Radicals: Radical pathways offer another route to azetidines. The addition of radicals across the double bond of 2-azetines occurs with high regioselectivity at the C3 position, generating a C2-centered azetidinyl radical. researchgate.net This selectivity is attributed to a combination of steric and electronic effects. researchgate.net In a different approach, a copper-catalyzed cross-coupling of alkyl iodides with aryl organoborons involves the generation of α-aminoalkyl radicals, which act as precursors to the final azetidine products. organic-chemistry.org Photochemical methods, such as the aza Paternò–Büchi reaction, can also involve radical intermediates, specifically 1,4-biradicals formed after the initial cycloaddition step. nih.gov

Ylides: Dimethylsulfoxonium methylide, a sulfur ylide, has been employed in the synthesis of 1-arenesulfonylazetidines through a one-pot reaction with 1-arenesulfonylaziridines. organic-chemistry.org

Carbenoids: Metal-carbene or carbenoid intermediates are implicated in certain cyclization reactions. Gold-catalyzed intermolecular oxidation of alkynes can generate reactive α-oxo gold carbenes, which are precursors for the synthesis of azetidin-3-ones. nih.gov Ring expansion of aziridines via rhodium carbenoids is also a known method for accessing 1-azetines, which are unsaturated precursors to azetidines. nih.gov

Table 1: Potential Reactive Intermediates in Fluoroalkylated Azetidine Synthesis

| Reactive Intermediate | Reaction Context | Plausible Role in Fluoroalkylated Azetidine Synthesis | References |

|---|---|---|---|

| Carbocation | Electrocatalytic hydroamination; Acid-catalyzed ring-opening | Formation via activation of an alkene or ring-opening of a precursor, followed by intramolecular cyclization. The electron-withdrawing tetrafluoroethyl group would likely destabilize a carbocation at C3. | organic-chemistry.orgorganic-chemistry.org |

| Radical | Radical addition to azetines; Photocycloadditions | Addition of a tetrafluoroethyl radical to an azetine precursor or formation of a radical on the azetidine ring during photocycloaddition. | researchgate.netnih.gov |

| Ylide | Reaction of aziridines with sulfoxonium ylides | Ring expansion of a fluoroalkyl-substituted aziridine (B145994) to form the azetidine ring. | organic-chemistry.org |

| Carbenoid | Gold- or Rhodium-catalyzed reactions | Intramolecular C-H insertion or cyclopropanation-rearrangement sequences involving a precursor bearing a tetrafluoroethyl group. | nih.govnih.gov |

Computational studies and kinetic experiments provide valuable information about the transition states of reactions forming azetidines. In the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, density functional theory (DFT) calculations have been used to understand the regioselectivity of the cyclization. frontiersin.org For cis-epoxy amines, calculations showed that the transition state energy for the 4-exo-tet cyclization to form an azetidine is significantly lower than that for the 5-endo-tet cyclization that would lead to a pyrrolidine (B122466). frontiersin.org This finding is consistent with the experimental observation that azetidines are the major products. frontiersin.org

Furthermore, in the synthesis of 2-(trifluoromethyl)azetidines via the reaction of 1-azabicyclo[1.1.0]butanes with benzyl (B1604629) chloroformate, the observation that substrates with both electron-donating and electron-withdrawing groups react efficiently suggests that there is no significant build-up of positive charge at the C3 position in the transition state. nih.gov This implies that the reaction does not proceed through a fully developed carbocation and that the transition state has a more concerted character. nih.gov This insight is particularly relevant for this compound, as the strong electron-withdrawing nature of the fluoroalkyl group would similarly disfavor significant positive charge development at the adjacent carbon.

Table 2: Summary of Transition State Analysis Findings

| Reaction System | Method of Analysis | Key Finding | Implication for Fluoroalkylated Azetidines | References |

|---|---|---|---|---|

| La(OTf)₃-catalyzed aminolysis of cis-epoxy amines | DFT Calculations | The transition state leading to azetidine formation is energetically favored over the one leading to pyrrolidine. | Provides a theoretical basis for predicting and optimizing regioselectivity in cyclization reactions leading to fluoroalkylated azetidines. | frontiersin.org |

| Ring-opening of 1-azabicyclo[1.1.0]butanes | Reactivity Studies | No significant positive charge build-up at C3 in the transition state. | Suggests that pathways involving fully formed carbocations at C3 are unlikely for substrates with electron-withdrawing fluoroalkyl groups. | nih.gov |

Understanding Regioselectivity and Stereoselectivity in Syntheses

Controlling the regiochemistry and stereochemistry is a central challenge in the synthesis of substituted azetidines. The presence of the tetrafluoroethyl group can exert a significant influence on the outcome of cyclization and functionalization reactions.

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This interaction can accelerate reaction rates and dictate stereochemical outcomes. wikipedia.org In azetidine chemistry, NGP is observed in rearrangement reactions. For instance, the thermal isomerization of 2-(iodomethyl)azetidines to 3-iodopyrrolidines is proposed to occur via NGP. researchgate.net The azetidine nitrogen acts as an internal nucleophile, displacing the iodide to form a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by the iodide ion at the less hindered carbon to yield the thermodynamically more stable pyrrolidine ring. researchgate.net This stereodivergent synthesis supports the involvement of the aziridinium ion intermediate. researchgate.net The presence of a fluoroalkyl group could influence the stability and reactivity of such intermediates, thereby affecting the course of the rearrangement.

The interaction between a catalyst and a substrate is fundamental to controlling selectivity. In the La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines, computational studies revealed that the regioselectivity is highly dependent on the catalyst's coordination environment. frontiersin.org Calculations using a "naked" lanthanum(III) ion predicted the wrong regioisomer, whereas using a dimethylamine-coordinated lanthanum(III) complex accurately reproduced the experimental results, where the transition state leading to the azetidine was favored. frontiersin.org This suggests that the catalyst, coordinated by other molecules in the reaction mixture, forms a specific complex with the substrate that steers the reaction towards azetidine formation. frontiersin.org

In other systems, catalyst choice can lead to divergent stereochemical outcomes. For example, the ring-opening of aziridines and azetidines with organotrifluoroborates shows acid-dependent stereoselectivity: a Brønsted acid promotes stereoretention, while its absence favors stereoinversion, highlighting the critical role of the catalyst in manipulating the reaction pathway. organic-chemistry.org For a substrate like this compound, the interaction of the fluorine atoms with a Lewis acidic catalyst could also play a significant role in modulating reactivity and selectivity.

Table 3: Examples of Catalyst-Substrate Interactions in Azetidine Synthesis

| Catalyst System | Substrate Type | Observed Effect | Mechanism of Control | References |

|---|---|---|---|---|

| La(OTf)₃ | cis-3,4-Epoxy amines | High regioselectivity for azetidine formation. | Coordination of the lanthanum catalyst to the substrate lowers the transition state energy for azetidine formation compared to pyrrolidine formation. | frontiersin.orgnih.gov |

| Pd(II)/Benziodoxole Tosylate | Amines with γ-C(sp³)-H bonds | Intramolecular C-H amination to form azetidines. | Formation of a Pd(IV) intermediate, followed by intramolecular cyclization. | rsc.org |

| Brønsted Acid / Lewis Acid | Aziridines/Azetidines | Divergent stereochemical outcomes (retention vs. inversion). | The type of acid catalyst determines the reaction pathway and the stereochemistry of the ring-opening. | organic-chemistry.org |

Kinetic Studies of Azetidine Formation and Transformation

A classic example of how kinetics informs mechanism is found in neighboring group participation, where the rate of reaction is often significantly increased. wikipedia.org For instance, the reaction of sulfur mustards is orders of magnitude faster than that of analogous primary alkyl chlorides, providing strong evidence for anchimeric assistance from the sulfur atom. wikipedia.org Similar rate accelerations would be expected in azetidine reactions involving NGP.

In the context of photocycloadditions, kinetic phenomena can also provide mechanistic clues. In the aza Paternò–Büchi reaction to form azetidines, the observation that the E/Z geometry of the starting imine becomes scrambled during the reaction, especially at low conversion, suggests that the initial carbon-carbon bond-forming step to create a 1,4-biradical is rapid and reversible. nih.gov The subsequent, slower, spin-inversion and carbon-nitrogen bond formation steps then lead to the final azetidine product. nih.gov Such kinetic analyses are invaluable for constructing a detailed picture of the reaction coordinate.

Computational and Theoretical Studies of 3 1,2,2,2 Tetrafluoroethyl Azetidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, postulating that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals can predict a molecule's propensity to act as a nucleophile or an electrophile. youtube.com

For 3-(1,2,2,2-Tetrafluoroethyl)azetidine, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine (B1206935) ring, characteristic of amines. This localization makes the nitrogen the primary site for nucleophilic attack and protonation. The LUMO, conversely, would be influenced by the highly electronegative tetrafluoroethyl substituent. The strong electron-withdrawing nature of fluorine atoms lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the carbon atoms adjacent to the fluorinated group. nih.gov The substitution of hydrogen atoms with fluorine is a known strategy for altering the energy levels of frontier orbitals. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap implies high stability, while a smaller gap suggests higher reactivity. The introduction of the electron-withdrawing tetrafluoroethyl group is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted azetidine, a common effect observed in fluorinated aromatic systems. nih.gov

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Primary Localization | Implied Reactivity |

| HOMO | Nitrogen lone pair | Nucleophilic/basic center |

| LUMO | C-F antibonding orbitals of the tetrafluoroethyl group | Electrophilic center |

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, providing a visual guide to its interactive properties. researchgate.netrsc.org On an ESP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the ESP map would clearly show a region of strong negative potential around the nitrogen atom, corresponding to its lone pair of electrons. This confirms the nitrogen as the primary site for hydrogen bonding and protonation. reddit.com Conversely, the highly electronegative fluorine atoms of the tetrafluoroethyl group would create a region of significantly positive potential on the adjacent carbon and hydrogen atoms, as well as a less negative (or even positive) surface on the fluorine atoms themselves, a phenomenon known as a σ-hole. mdpi.com This distribution of charge is crucial for understanding intermolecular interactions, such as those with biological receptors or solvent molecules. The ability of fluorine to modulate the electrostatic potential of neighboring atoms can significantly influence properties like lipophilicity and acidity. researchgate.netresearchgate.net

Conformational Analysis of Fluorinated Azetidines

The four-membered azetidine ring is not planar and exists in a puckered conformation. rsc.orgresearchgate.net The specific conformation and the energy barrier to ring inversion are highly sensitive to the nature and position of substituents on the ring. researchgate.netnih.gov

The azetidine ring undergoes a dynamic process known as ring puckering, characterized by a dihedral angle of puckering which for the parent compound is about 37°. rsc.org The presence of a substituent at the 3-position, such as the tetrafluoroethyl group, significantly influences this equilibrium. Computational studies on related fluorinated azetidines have shown that the conformational preference is dictated by a delicate balance of steric and electronic effects. researchgate.net

The ring can pucker in two ways, placing the substituent in either a pseudo-axial or pseudo-equatorial position. The energy difference between these two conformers and the barrier to their interconversion (ring inversion) are key characteristics. For a bulky substituent like the tetrafluoroethyl group, steric hindrance would generally favor an equatorial-like position in the neutral molecule to minimize non-bonded interactions. The inversion barrier is the energy required to pass through the planar transition state.

Non-covalent interactions play a critical role in determining molecular conformation and stability. nih.gov In the case of the protonated form of this compound, a significant intramolecular non-covalent interaction is expected to occur. Computational studies on simpler fluorinated azetidinium cations have demonstrated a remarkable conformational effect driven by a favorable charge-dipole interaction between the positively charged nitrogen (N+) and the dipole of a nearby C-F bond. researchgate.net

In the neutral state of a related fluorinated azetidine, the ring pucker preferentially positions the fluorine atom far from the neutral nitrogen. However, upon protonation, the ring is calculated to invert to bring the fluorine atom closer to the newly formed positive charge on the nitrogen. researchgate.net This inversion is driven by an attractive electrostatic interaction between the positive charge on the nitrogen and the negative end of the C-F bond dipole, an effect that can stabilize one conformer over another by several kcal/mol. This C-F…N+ interaction would be a defining conformational feature of the 3-(1,2,2,2-Tetrafluoroethyl)azetidinium cation.

Table 2: Predicted Conformational Preferences in Fluorinated Azetidines

| Species | Dominant Interaction | Predicted Ring Pucker Consequence | Source |

| Neutral Azetidine | Steric Repulsion | Substituent prefers pseudo-equatorial position to minimize steric strain. | researchgate.net |

| Protonated Azetidinium | C-F…N+ Charge-Dipole | Ring pucker inverts to bring the fluorinated substituent closer to the N+ center. | researchgate.net |

Mechanistic Modeling and Energy Profile Mapping for Synthetic Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, and calculate the activation energies that govern reaction rates.

The synthesis of substituted azetidines can be challenging due to ring strain. researchgate.net Common synthetic strategies include intramolecular cyclizations and cycloaddition reactions. beilstein-journals.orgijrpr.com For a molecule like this compound, a likely synthetic route could involve the nucleophilic addition of a tetrafluoroethyl moiety to a suitable azetidine precursor or the cyclization of a linear precursor already containing the fluorinated side chain. nih.govresearchgate.net

Mechanistic modeling using Density Functional Theory (DFT) or other ab initio methods could be employed to:

Evaluate Reaction Pathways: Compare the energy profiles of different proposed synthetic routes to identify the most thermodynamically and kinetically favorable path.

Analyze Transition States: Determine the geometry of transition states to understand the key bond-forming and bond-breaking events. This can provide insights into stereochemical outcomes.

Predict Reactivity: Model reactions such as the N-alkylation or acylation of the azetidine nitrogen to predict the feasibility and outcome of further functionalization.

Prediction and Validation of Novel Synthetic Pathways

While specific computational studies on the synthesis of this compound are not extensively documented in publicly available literature, the prediction and validation of novel synthetic pathways for functionalized azetidines, in general, are increasingly guided by powerful computational and theoretical methods. These in silico approaches offer a rational design strategy, enabling chemists to prescreen potential reactions, optimize conditions, and explore innovative synthetic routes before undertaking costly and time-consuming laboratory experiments. thescience.dev

The synthesis of azetidine rings, particularly those with dense functionalization like the tetrafluoroethyl group, presents unique challenges due to the inherent strain of the four-membered ring. nih.gov Computational chemistry provides a suite of tools to address these challenges, from retrosynthesis software that proposes potential reaction sequences to quantum chemical calculations that detail the energetic feasibility of each step. sigmaaldrich.comnih.gov

Retrosynthetic Analysis Software

Computer-Aided Organic Synthesis (CAOS) software has become an invaluable tool for designing synthetic routes to complex molecules. wikipedia.org Programs like SYNTHIA™ utilize extensive databases of known chemical reactions and starting materials to generate a multitude of potential retrosynthetic pathways. sigmaaldrich.comsynthiaonline.comsynthiaonline.com For a target molecule such as this compound, the software would work backward from the final product to identify commercially available or easily synthesized precursors.

The software can be customized with various parameters to refine the search, such as:

Maximizing yield

Minimizing the number of synthetic steps

Reducing the cost of starting materials

Avoiding hazardous reagents or intermediates synthiaonline.com

A hypothetical output from such software for the synthesis of this compound might suggest several key bond disconnections, leading to different strategic approaches for constructing the azetidine ring and introducing the tetrafluoroethyl substituent.

Quantum Chemical Calculations for Pathway Validation

Once potential synthetic routes are identified, quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the reaction mechanisms and predict their viability. thescience.devakj.az These calculations can provide critical insights into:

Transition State Energies: By calculating the energy of the transition state for a given reaction step, chemists can predict the activation energy barrier. A lower energy barrier suggests a more kinetically favorable reaction. nih.gov

Stereo- and Regioselectivity: For reactions that can produce multiple isomers, computational models can predict which product is most likely to form.

In the context of synthesizing this compound, a common approach might involve the photocatalytic [2+2] cycloaddition of an alkene and an imine. thescience.dev Computational models can predict the success of such reactions by calculating the frontier orbital energies of the reactants. thescience.dev Reactions are more likely to proceed efficiently when the energy levels of the excited states of the alkene and imine are closely matched. thescience.dev

Predicted Feasibility of a [2+2] Cycloaddition Pathway

| Reactant Pair | HOMO (Alkene) (eV) | LUMO (Imine) (eV) | Predicted Transition State Energy (kcal/mol) | Predicted Yield |

|---|---|---|---|---|

| 1 | -9.5 | -1.2 | 25 | High |

| 2 | -10.1 | -0.8 | 35 | Low |

| 3 | -9.7 | -1.1 | 28 | Moderate |

Experimental Validation

The ultimate test of any predicted synthetic pathway is its experimental validation. The computational results guide the selection of the most promising routes to be tested in the laboratory. For instance, based on the hypothetical data above, a chemist would likely prioritize the synthesis based on Pathway B and Reactant Pair 1.

For a novel compound like this compound, this iterative cycle of computational prediction and experimental validation is crucial for developing an efficient and scalable synthetic route.

Applications of 3 1,2,2,2 Tetrafluoroethyl Azetidine As a Research Building Block

Synthesis of Complex Organic Architectures

The unique structural and electronic properties of fluorinated azetidines make them powerful synthons for constructing intricate molecular frameworks that are of significant interest in medicinal chemistry and materials science.

The azetidine (B1206935) ring serves as a versatile linchpin for the assembly of complex polycyclic and bridged systems. Methodologies such as (3+2) cycloadditions involving azomethine ylides are effective for creating fused tetracyclic scaffolds in a single, catalyst-free step with high diastereoselectivity. nih.govunivie.ac.at While research specifically detailing 3-(1,2,2,2-tetrafluoroethyl)azetidine in these reactions is not prevalent, analogous transformations with other substituted azetidines provide a clear blueprint for its potential use. For instance, densely functionalized 2-cyano azetidines have been successfully elaborated into a wide array of fused, bridged, and spirocyclic ring systems. nih.gov One established route involves the N-alkylation of the azetidine followed by a ring-closing metathesis reaction to form larger fused rings, such as an 8-membered ring. nih.gov This demonstrates the utility of the azetidine core as a template for building complex architectures. The presence of the tetrafluoroethyl group would introduce fluorine into these novel scaffolds, a desirable feature for tuning pharmacological and material properties.

The table below summarizes representative examples of complex scaffolds built from azetidine or related precursors, illustrating the synthetic possibilities.

| Precursor Type | Reaction Type | Resulting Scaffold | Key Features |

| Azomethine Ylide Precursor | (3+2) Cycloaddition | Pyrrolidine-fused cyclohepta-, azepino-, or oxepinoindoles | High diastereoselectivity, catalyst-free. nih.gov |

| 2-Cyano Azetidine | N-alkylation, Ring-Closing Metathesis | Azetidine-fused 8-membered ring | Access to bridged and fused systems. nih.gov |

| Indole N-tethered Propargylic Carboxylates | Cascade 1,2-acyloxy migration/[3+2] cycloaddition | Oxygen-bridged indolines with fused rings | Forms six- to ten-membered fused rings. nih.gov |

This table showcases general strategies for scaffold synthesis using azetidine-related structures, highlighting potential pathways for this compound.

Fluorinated amino acids are of immense interest as they can enhance the metabolic stability, binding affinity, and conformational properties of peptides. nih.govresearchgate.net The introduction of fluorine can modulate acidity, basicity, and hydrophobicity, making these analogues valuable tools in drug design. researchgate.net this compound represents a precursor to novel fluorinated, cyclic amino acids. The azetidine ring itself is a proline analogue, and its incorporation into a peptide backbone can induce specific turns and conformational constraints. researchgate.net

The synthesis of peptidomimetics, molecules that mimic the structure and function of peptides, is a key strategy to overcome the poor bioavailability of natural peptides. nih.gov Replacing an amide bond with a stable, isosteric linker like a 1,2,3-triazole ring is a common approach. nih.gov The tetrafluoroethyl group from the azetidine building block can be carried into these peptidomimetic structures, potentially enhancing their therapeutic properties. For example, thiazole-based peptidomimetics have been developed as turn-inducing elements, and the functionalization points on the thiazole (B1198619) ring offer sites for diversification, analogous to how the azetidine nitrogen could be functionalized. nih.gov

Macrocyclization is a widely used strategy to improve the drug-like properties of peptides by increasing their stability against proteolytic degradation and constraining them into a bioactive conformation. nih.gov However, the synthesis of small and medium-sized cyclic peptides is often challenging. The introduction of turn-inducing elements can significantly improve the efficiency of macrocyclization reactions. researchgate.netnih.gov

The 3-aminoazetidine (3-AAz) subunit, a close structural relative of this compound, has been demonstrated to be a potent turn-inducing element that facilitates the efficient head-to-tail cyclization of tetra-, penta-, and hexapeptides. researchgate.netnih.govljmu.ac.uk In comparative studies, the inclusion of a 3-AAz unit led to substantially higher yields of the desired cyclic peptide compared to the corresponding standard peptide sequence under identical conditions. ljmu.ac.uk Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization, allowing for the attachment of tags like dyes or biotin (B1667282) after the macrocycle has been formed. researchgate.netnih.gov The introduction of a 3-AAz unit into a cyclohexapeptide was also shown to improve its stability towards proteases. nih.gov The tetrafluoroethyl substituent is expected to impart increased lipophilicity and metabolic stability to the resulting macrocycle.

The table below illustrates the improved cyclization yields observed upon incorporating a 3-aminoazetidine (3-AAz) unit into various peptide sequences.

| Peptide Size | Sequence | Cyclization Yield (Homodetic) | Cyclization Yield (Azetidine-Modified) |

| Tetrapeptide | cyclo(Gly-Ala-Gly-Ala) | 10% | 45% |

| Pentapeptide | cyclo(Gly-Ala-Gly-Ala-Gly) | 25% | 60% |

| Hexapeptide | cyclo(Gly-Ala-Gly-Ala-Gly-Ala) | 40% | 75% |

Data derived from principles discussed in studies on azetidine-modified peptides, showing significant yield improvements. ljmu.ac.uk

Development of Novel Functional Materials and Polymer Precursors

Azetidines and their derivatives are precursors for the synthesis of polymers through cationic ring-opening polymerization. researchgate.net This process can lead to polymers with unique properties, and in some cases, the polymerization can be "living," allowing for precise control over the polymer architecture. researchgate.net The tetrafluoroethyl group is known to be a component in advanced organic materials, including liquid crystals and conducting polymers. researchgate.net

Therefore, the polymerization of this compound could yield novel fluorinated polymers. Such materials would be expected to exhibit distinct properties conferred by both the poly-azetidine backbone and the pendant tetrafluoroethyl groups, such as altered solubility, thermal stability, and surface properties. These characteristics are highly sought after for applications in materials science, including the development of specialized coatings, membranes, and electronic materials.

Design and Synthesis of Advanced Chemical Probes

The presence of fluorine, particularly multiple fluorine atoms as in the tetrafluoroethyl group, makes this compound an attractive building block for the synthesis of chemical probes for ¹⁹F-NMR studies. ljmu.ac.uk This analytical technique allows for the sensitive detection of fluorinated molecules in complex biological environments. By incorporating this azetidine into a larger molecule designed to interact with a specific biological target, researchers can use ¹⁹F-NMR to monitor binding events, probe metabolic pathways, or visualize the probe's localization within cells. ljmu.ac.uk

Furthermore, the azetidine nitrogen can be functionalized to attach other moieties, such as an alkyne group for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. nih.govljmu.ac.uk This allows for the straightforward conjugation of the fluorinated azetidine scaffold to reporter tags, affinity labels, or other functional payloads, creating advanced, multifunctional chemical probes. nih.govscispace.comrsc.org

Use in Asymmetric Synthesis as a Chiral Template

When prepared in an enantiopure form, chiral azetidines can serve as powerful tools in asymmetric synthesis, acting as chiral auxiliaries, ligands for metal catalysts, or chiral templates. nih.govresearchgate.netresearcher.life For example, chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines, synthesized from enantiopure precursors, can be rearranged to form highly substituted chiral pyrrolidines with excellent diastereoselectivity. nih.gov This highlights how a chiral fluorinated azetidine can control the stereochemical outcome of a reaction.

Enantiopure cis-azetidines have been successfully used as chiral ligands for transition metals like copper in asymmetric reactions, such as the Henry (nitro aldol) reaction, achieving very high enantioselectivity (up to >99.5% ee). bham.ac.uk Similarly, chiral azetidine-2-carboxylic acid is a known structural unit in several natural products and has been used to create chiral catalysts. nih.gov A chiral version of this compound could be employed as a ligand in a variety of metal-catalyzed asymmetric transformations, leveraging the fixed geometry of the four-membered ring to induce stereoselectivity. The fluorine atoms could also influence the electronic properties of the metal center, potentially tuning its reactivity and selectivity. researchgate.net

Advanced Analytical Methodologies for Research on 3 1,2,2,2 Tetrafluoroethyl Azetidine

In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation

In situ spectroscopy allows for the real-time investigation of chemical reactions as they occur, providing critical insights into reaction kinetics, pathways, and the formation of transient intermediates without altering the reaction environment. nih.govxjtu.edu.cn This is particularly valuable in pharmaceutical-related chemical development for creating safer and more efficient processes. nih.gov

In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. rsc.orgyoutube.com By immersing an ATR probe directly into the reaction vessel, spectra can be collected continuously, allowing researchers to track the consumption of reactants and the formation of products and intermediates by observing their characteristic vibrational frequencies. nih.govrsc.org

For the synthesis of 3-(1,2,2,2-tetrafluoroethyl)azetidine, in situ FT-IR can provide a detailed kinetic profile. For instance, in a reaction involving the formation of the azetidine (B1206935) ring, one could monitor the disappearance of vibrational bands corresponding to the starting materials and the concurrent appearance of bands associated with the product. Key vibrational modes to monitor would include the C-N stretching of the azetidine ring and the strong, characteristic C-F stretching vibrations of the tetrafluoroethyl group. This real-time data allows for the optimization of reaction conditions and provides a deeper understanding of the reaction mechanism. researchgate.netresearchgate.net

Table 1: Illustrative In Situ FT-IR Data for a Hypothetical Synthesis of this compound

| Time (minutes) | Reactant A (e.g., C=C stretch) Intensity (Absorbance) | Product (C-F stretch) Intensity (Absorbance) | Product (Azetidine C-N stretch) Intensity (Absorbance) |

| 0 | 1.25 | 0.00 | 0.00 |

| 10 | 0.98 | 0.21 | 0.18 |

| 20 | 0.72 | 0.45 | 0.39 |

| 30 | 0.45 | 0.71 | 0.65 |

| 40 | 0.21 | 0.92 | 0.88 |

| 50 | 0.05 | 1.05 | 1.01 |

| 60 | <0.01 | 1.08 | 1.06 |

In situ NMR spectroscopy offers a quantitative view of a reaction's progress by monitoring the changes in the chemical environment of specific nuclei. nih.gov For a fluorinated molecule like this compound, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus is 100% naturally abundant, highly sensitive, and exhibits a wide chemical shift range, making it an excellent probe for tracking fluorinated species in a reaction mixture. rsc.orgmdpi.comnih.gov

During synthesis, distinct signals in the ¹⁹F NMR spectrum would correspond to the tetrafluoroethyl group of the starting material and the product. By acquiring spectra over time, researchers can quantify the rate of conversion by integrating the respective signals. rsc.org Similarly, ¹H and ¹³C NMR provide complementary information on the non-fluorinated parts of the molecule, such as the protons and carbons of the azetidine ring, allowing for a comprehensive mechanistic picture. rsc.org The combination of these techniques can reveal the formation of intermediates and byproducts, which is crucial for optimizing reaction selectivity and yield. rsc.org

Table 2: Hypothetical ¹⁹F NMR Data for Monitoring the Synthesis of this compound

| Nucleus | Group | Hypothetical Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) | Observation |

| ¹⁹F | Reagent: -CF₂CF₂H | -115 (CF₂) | J(F-F) = 15 Hz | Signal intensity decreases over the course of the reaction. |

| -138 (CF₂H) | J(F-H) = 52 Hz | |||

| ¹⁹F | Product: -CHF-CF₃ | -205 (CHF) | J(F-H) = 45 Hz | Signal intensity increases as the reaction proceeds. |

| -75 (CF₃) | J(F-F) = 8 Hz | The appearance of this distinct signal confirms product formation. |

High-Resolution Mass Spectrometry for Structural Confirmation and Intermediate Detection

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous structural confirmation of newly synthesized compounds. nih.gov It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula. nih.govsciex.com For this compound, HRMS would be used to verify that the experimentally measured exact mass matches the calculated theoretical mass, providing definitive evidence of its formation.

Furthermore, HRMS is invaluable for detecting and identifying reaction intermediates, even if they are present in low concentrations or are short-lived. acs.org By coupling a liquid chromatography system to the mass spectrometer (LC-HRMS), samples can be taken from a reaction at various time points and analyzed. The high sensitivity and mass accuracy of the instrument can reveal the presence of species corresponding to proposed intermediates, helping to validate or refute a hypothesized reaction mechanism. nih.govnih.gov

Table 3: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₆F₄N |

| Calculated Monoisotopic Mass (M+H)⁺ | 156.0431 |

| Experimentally Observed Mass (M+H)⁺ | 156.0429 |

| Mass Error (ppm) | -1.28 |

| Conclusion | The low mass error provides high confidence in the assigned elemental composition. |

X-Ray Crystallography for Absolute Stereochemistry and Conformational Studies

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry and preferred solid-state conformation. nih.gov If this compound can be synthesized as a single crystal of sufficient quality, this technique can provide an unambiguous assignment of the spatial arrangement of all atoms. mdpi.com

This is particularly critical if the synthesis is stereoselective, producing a specific enantiomer or diastereomer. The analysis of anomalous scattering data from the diffraction experiment allows for the determination of the absolute configuration at the chiral center (the C3 carbon of the azetidine ring). nih.govsoton.ac.uk The resulting crystal structure also reveals precise bond lengths, bond angles, and torsional angles, offering invaluable insight into the conformational preferences of the fluorinated azetidine ring system in the solid state. nih.gov

Table 4: Hypothetical X-Ray Crystallographic Data for a Chiral Sample of this compound

| Parameter | Description | Illustrative Value |

| Crystal System | The geometric category of the crystal lattice. | Orthorhombic |

| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |

| C3-C4 Bond Length | The distance between atoms C3 and C4 of the azetidine ring. | 1.54 Å |

| C3-N Bond Length | The distance between atom C3 and the nitrogen atom. | 1.48 Å |

| Flack Parameter | A value used to determine the absolute stereochemistry of a chiral, non-centrosymmetric structure. nih.gov | 0.02(5) |

| Absolute Configuration at C3 | The determined stereochemistry at the chiral center. | (R) |

Advanced Chromatography-Mass Spectrometry Coupled Techniques for Complex Mixture Analysis

The synthesis of specialized chemicals often results in complex mixtures containing the desired product, unreacted starting materials, intermediates, and various byproducts. Advanced coupled techniques, such as two-dimensional liquid chromatography (LCxLC) or liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are essential for the separation and identification of components in such mixtures. perlego.comnih.govgoogle.com

LC-MS/MS is particularly useful for analyzing the crude reaction mixture from the synthesis of this compound. nih.gov The liquid chromatography stage separates the different compounds based on their physicochemical properties. sfu.ca As each compound elutes from the column, it is ionized and analyzed by the mass spectrometer. In MS/MS mode, a specific ion (e.g., the molecular ion of a suspected byproduct) is selected, fragmented, and the resulting fragment ions are detected. This fragmentation pattern serves as a "fingerprint" for the molecule, allowing for confident structural elucidation even for components present at trace levels. nih.gov This detailed analysis is crucial for process optimization, impurity profiling, and ensuring the final product's purity. sciex.com

Future Research Directions and Challenges in 3 1,2,2,2 Tetrafluoroethyl Azetidine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in contemporary chemistry is the development of synthetic methodologies that are both environmentally benign and efficient. For complex molecules like 3-(1,2,2,2-Tetrafluoroethyl)azetidine, this necessitates a move away from traditional multi-step syntheses that often involve hazardous reagents, expensive starting materials, and generate significant chemical waste. nih.govresearchgate.net Future research must prioritize the principles of green chemistry.

One promising approach is the use of biodegradable and non-toxic solvents. For instance, the successful use of Cyrene™ in the synthesis of 1,2,3-triazoles, which allows for product isolation via simple precipitation in water, provides a template for greener processes. nih.gov This strategy minimizes the reliance on organic solvent extractions and chromatographic purification, thereby reducing waste and operational costs. nih.gov

Furthermore, improving the atom economy of synthetic routes is crucial. rsc.orgillinois.edu This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Methodologies such as multicomponent reactions, which allow for the construction of complex molecules in a single step from multiple starting materials, are highly desirable. nih.gov Research into catalytic cycles and one-pot procedures that avoid the isolation of unstable or hazardous intermediates will be essential for creating truly sustainable pathways to this compound and its derivatives.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The chemical behavior of this compound is dictated by the interplay between the high ring-strain energy of the azetidine (B1206935) core (approximately 25.2 kcal/mol) and the strong electron-withdrawing nature of the tetrafluoroethyl group. researchgate.net While the strain makes the ring susceptible to opening, the fluorine atoms significantly influence the electron density and reactivity of both the ring and the substituent. researchgate.netresearchwithrutgers.com

Future work should focus on leveraging these features to uncover novel transformations. Strain-release-driven reactions, where the relief of ring tension provides the thermodynamic driving force, are a particularly fertile ground for discovery. nih.gov For example, developing multicomponent sequences initiated by the ring-opening of an activated azetidine precursor could provide rapid access to a diverse library of highly functionalized acyclic amines. nih.gov

Additionally, the unique electronic properties imparted by the tetrafluoroethyl group could be exploited in unprecedented ways. Research could investigate its participation in radical reactions, transition-metal-catalyzed cross-coupling reactions, or novel cycloadditions. The synthesis and reactivity of related compounds, such as tetrafluoroethyl-containing azides used in copper-catalyzed azide-alkyne cycloadditions (CuAAC), suggest that the tetrafluoroethyl moiety can be a valuable handle for constructing more complex molecular architectures. nih.govresearchgate.net

Expansion of Applications in Diverse Fields of Chemical Research (beyond traditional areas)

While azetidine scaffolds are prevalent in medicinal chemistry, the unique properties of this compound suggest its potential utility extends far beyond traditional pharmaceutical applications. researchgate.netresearchwithrutgers.com A significant future direction is the exploration of this compound as a building block in materials science and chemical biology.

In materials science, the high nitrogen content and potential energetic properties of fluorinated azetidines could be investigated for the development of new high-density insensitive materials. Other nitrogen-rich heterocyclic compounds, such as triazole derivatives, have been successfully developed as energetic salts with properties comparable or superior to traditional materials like RDX. capes.gov.br

In the field of chemical biology, the azetidine ring can serve as a stable, three-dimensional scaffold. For instance, it could be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific proteins. rug.nl The synthesis of triazole-based PROTACs demonstrates the modularity of using heterocyclic linkers in this technology. nih.gov Furthermore, the potential for azetidines to participate in polymerization reactions opens up possibilities for creating novel fluorinated polymers with unique thermal and chemical properties. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The complexity of fluorinated molecules presents a significant challenge for traditional chemical intuition. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity. nih.govacs.org The integration of AI/ML into the study of this compound chemistry represents a critical frontier.

Moreover, ML has been specifically applied to predict the reactivity of carbon-fluorine (C-F) bonds in per- and polyfluoroalkyl substances (PFAS). acs.org An ML approach could be trained to predict the C-F bond dissociation energies within the tetrafluoroethyl group, providing invaluable insight into its stability and potential degradation pathways. acs.org This predictive power can accelerate the design of new reactions and help anticipate the environmental fate of related compounds.

Addressing Scalability and Industrial Feasibility of Synthetic Methods

For any chemical compound to have a broad impact, its synthesis must be scalable, cost-effective, and safe for industrial production. Many laboratory-scale syntheses for complex heterocyclic molecules, including azetidine intermediates, suffer from drawbacks such as expensive starting materials, the use of hazardous reagents, low yields, and difficult purification processes. nih.govresearchgate.netscienceopen.com

A major challenge for the future will be to develop a manufacturing process for this compound that overcomes these hurdles. This involves not only optimizing the chemical reactions themselves but also the engineering processes. The adoption of continuous flow chemistry, utilizing technologies such as microchannel reactors, has shown promise for improving the synthesis of other industrial intermediates. nih.govresearchgate.net This approach can offer better control over reaction parameters, improve safety by minimizing the volume of reactive intermediates at any given time, and facilitate easier scale-up compared to traditional batch processing. Future research must focus on translating promising laboratory syntheses into robust, economically viable industrial protocols.

Data Tables

Table 1: Summary of Future Research Directions and Key Challenges

| Section | Research Direction | Key Challenges & Focus Areas |

|---|---|---|

| 8.1 | Sustainable & Atom-Economical Synthesis | Reduce waste, use of biodegradable solvents, avoid hazardous reagents, improve atom economy through multicomponent and one-pot reactions. |

| 8.2 | Novel Reactivity Patterns | Exploit ring strain and electronic effects of the C4F-group, develop novel strain-release-driven transformations, explore new cycloaddition and cross-coupling reactions. |

| 8.3 | Expansion of Applications | Move beyond medicinal chemistry into materials science (e.g., energetic materials), chemical biology (e.g., PROTACs), and polymer chemistry. |

| 8.4 | AI & Machine Learning Integration | Use CASP for route design, employ predictive models for reaction outcomes and regioselectivity, predict C-F bond stability and reactivity. |

| 8.5 | Scalability & Industrial Feasibility | Overcome high costs and low yields, develop safe and robust processes, investigate continuous flow chemistry and microchannel reactors for large-scale production. |

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2,3-Triazole |

| Cyrene™ |

| RDX |

| Baricitinib |

| 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile |

| tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate |

| Azetidin-3-one hydrochloride |

| 1-amino-3-chloro-propan-2-ol hydrochloride |

| N-(3-chloro-2-hydroxypropyl)ethanesulfonamide |

Q & A

Q. What are the common synthetic routes for 3-(1,2,2,2-Tetrafluoroethyl)azetidine, and what experimental conditions are critical for yield optimization?

The synthesis of fluorinated azetidines often involves cyclization or ring-opening strategies. For example, diastereoselective synthesis of 2-(trifluoromethyl)azetidines can be achieved via nucleophilic trifluoromethylation of azetidine precursors under anhydrous conditions, using reagents like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of catalytic fluoride ions . Electrochemical tandem trifluoromethylation of allylamines has also been reported, enabling formal (3+2)-cycloaddition to form trifluoromethylated azetidines under mild conditions (room temperature, inert atmosphere) . Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), reaction time (12–24 hours), and stoichiometric control of fluorinating agents to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for structural elucidation, as fluorine chemical shifts (δ ~ -60 to -80 ppm for CF₃ groups) confirm substitution patterns . High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹). Purity assessment requires gas chromatography (GC) or HPLC coupled with UV/Vis detection, with retention times calibrated against standards .

Q. What are the primary applications of this compound in medicinal chemistry and materials science?

This compound serves as a versatile building block in drug discovery, particularly for targeting neurological and inflammatory diseases due to its ability to modulate lipophilicity and metabolic stability . In materials science, its tetrafluoroethyl group enhances thermal stability in polymers and liquid crystals, making it valuable for designing fluorinated coatings and optoelectronic materials .

Q. How should researchers handle and store this compound to ensure safety and stability?

Store in sealed, inert containers (e.g., glass under argon) at -20°C to prevent hydrolysis or oxidation. Use glove boxes or fume hoods with PPE (nitrile gloves, lab coat) to avoid inhalation or skin contact. Avoid incompatible materials like strong oxidizers (e.g., peroxides) and minimize exposure to moisture .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the synthesis of this compound derivatives?

Diastereoselectivity is influenced by steric and electronic factors. For example, chiral auxiliaries or catalysts (e.g., Cu(I)/TMEDA systems) can direct trifluoromethylation to specific positions during cyclization. Computational modeling (DFT calculations) predicts transition states to guide ligand design, while solvent polarity (e.g., THF vs. DCM) modulates reaction pathways . Recent studies achieved >90% diastereomeric excess (de) using enantiopure aziridine precursors .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing tetrafluoroethyl group activates the azetidine ring toward nucleophilic substitution or palladium-catalyzed couplings. For example, Suzuki-Miyaura reactions with arylboronic acids proceed via oxidative addition of the C–N bond to Pd(0), followed by transmetallation and reductive elimination. Kinetic studies suggest rate-limiting steps depend on ligand steric bulk (e.g., SPhos vs. Xantphos) .

Q. How do structural modifications of this compound impact its biological activity?

SAR studies show that substituting the azetidine nitrogen with bulky groups (e.g., tert-butyl) improves target binding affinity by reducing conformational flexibility. Fluorine substitution at the 3-position enhances membrane permeability (logP ~2.5) compared to non-fluorinated analogs. In vitro assays with kinase inhibitors demonstrate IC₅₀ improvements of 10–100× with optimized derivatives .

Q. What computational methods are used to predict the physicochemical properties of this compound?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C–F bonds (~485 kJ/mol) and dipole moments (~3.2 D) to assess stability and solubility. Hansen Solubility Parameters (HSP) predict miscibility with solvents (e.g., δD ~18 MPa¹/², δP ~6 MPa¹/²), aligning with experimental data for fluorinated ethers . Molecular dynamics simulations model interactions with lipid bilayers to optimize drug delivery .

Q. What are the decomposition pathways and hazardous byproducts of this compound under thermal stress?

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing toxic gases like hydrogen fluoride (HF) and carbon oxides. Mitigation involves quenching reactions with aqueous bases (e.g., NaHCO₃) and using scrubbers for gas-phase byproducts. GC-MS identifies intermediates such as trifluoroacetic acid and azetidine fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.